Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate
CAS No.: 31676-67-2
Cat. No.: VC11677106
Molecular Formula: C15H14FNO2
Molecular Weight: 259.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31676-67-2 |
|---|---|
| Molecular Formula | C15H14FNO2 |
| Molecular Weight | 259.27 g/mol |
| IUPAC Name | ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C15H14FNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3 |
| Standard InChI Key | CIGJLQFDEHMGFD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate belongs to the class of heteroaromatic esters. Its IUPAC name, ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate, reflects the substitution pattern on the pyridine ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 31676-67-2 |
| Molecular Formula | C₁₅H₁₄FNO₂ |
| Molecular Weight | 259.28 g/mol |
| Physical Form | Solid |
| Synonyms | 3-Pyridinecarboxylic acid, 6-(4-fluorophenyl)-2-methyl-, ethyl ester |
The compound’s structure combines a pyridine ring with electron-withdrawing (fluorophenyl) and electron-donating (methyl) groups, creating a polarized system that influences its reactivity. The ethyl ester moiety enhances solubility in organic solvents, making it suitable for further chemical modifications .
Synthesis and Manufacturing Processes
Optimization Strategies
Key parameters for optimizing yield and purity include:
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Temperature Control: Maintaining reflux conditions (~80–85°C) during cyclization steps to ensure complete reaction .
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Catalyst Selection: Use of potassium carbonate or sodium acetate to facilitate deprotonation and coupling reactions .
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Purification Techniques: Recrystallization from methanol or ethyl acetate to achieve >98% purity, as demonstrated in analogous syntheses .
Physicochemical Properties
Thermal Stability
The compound exists as a solid at room temperature, with a melting point range inferred to be 150–170°C based on structural analogs . Differential scanning calorimetry (DSC) of similar esters reveals decomposition temperatures above 200°C, suggesting moderate thermal stability .
Solubility Profile
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Organic Solvents: Highly soluble in ethyl acetate, dichloromethane, and dimethylformamide (DMF).
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to the hydrophobic fluorophenyl and ethyl ester groups .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (C=O stretch of ester), 1600 cm⁻¹ (C=N pyridine), and 1220 cm⁻¹ (C-F stretch) .
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NMR (¹H): δ 1.35 (t, 3H, CH₂CH₃), 2.65 (s, 3H, CH₃), 4.35 (q, 2H, OCH₂), 7.15–7.45 (m, 4H, Ar-H) .
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The 4-fluorophenyl group is a common pharmacophore in drug design due to its ability to enhance metabolic stability and binding affinity. Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate serves as a precursor for:
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Kinase Inhibitors: Pyridine derivatives are pivotal in targeting ATP-binding sites of kinases involved in cancer and inflammatory diseases .
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Antimicrobial Agents: Fluorinated pyridines exhibit activity against drug-resistant bacterial strains by disrupting cell wall synthesis .
Research Findings and Experimental Data
Reactivity Studies
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Ester Hydrolysis: Treatment with aqueous NaOH yields the corresponding carboxylic acid, which can be further functionalized into amides or acyl chlorides .
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Electrophilic Substitution: The methyl group at the 2-position directs electrophiles to the 4- and 6-positions of the pyridine ring, enabling regioselective modifications .
Computational Insights
Density functional theory (DFT) calculations predict a dipole moment of ~3.5 D, aligning with its polar nature. The HOMO-LUMO gap (~4.2 eV) suggests moderate reactivity toward nucleophilic and electrophilic agents .
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